molecular formula C17H13N3OS B5824409 N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide

N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide

Cat. No.: B5824409
M. Wt: 307.4 g/mol
InChI Key: NCMNPMZBWRFRKY-UHFFFAOYSA-N
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Description

N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide is a compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a naphthalene ring fused with a pyridine ring through a carbamothioyl linkage, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide typically involves the reaction of naphthalene-1-carboxylic acid with pyridine-3-yl isothiocyanate. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions: N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

    Pathways Involved: The compound can affect signaling pathways related to cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide can be compared with other similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(pyridin-3-ylcarbamothioyl)naphthalene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3OS/c21-16(20-17(22)19-13-7-4-10-18-11-13)15-9-3-6-12-5-1-2-8-14(12)15/h1-11H,(H2,19,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCMNPMZBWRFRKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NC(=S)NC3=CN=CC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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